1-[3-(1-Chloronaphthalen-2-yl)oxypropylamino]propan-2-ol
Overview
Description
1-[3-(1-Chloronaphthalen-2-yl)oxypropylamino]propan-2-ol is an organic compound that belongs to the class of beta-blockers. These compounds are known for their ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1-Chloronaphthalen-2-yl)oxypropylamino]propan-2-ol typically involves the reaction of 1-chloro-2-naphthol with 3-chloropropylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 1-chloro-2-naphthol attacks the carbon atom of the 3-chloropropylamine, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1-Chloronaphthalen-2-yl)oxypropylamino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are often employed.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(1-Chloronaphthalen-2-yl)oxypropylamino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying beta-blocker activity.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic applications in treating cardiovascular diseases, such as hypertension and arrhythmias.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
The mechanism of action of 1-[3-(1-Chloronaphthalen-2-yl)oxypropylamino]propan-2-ol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, such as adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and blood pressure, making it effective in the treatment of cardiovascular conditions.
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-blocker with similar therapeutic applications.
Atenolol: Known for its selective beta-1 receptor blocking activity.
Metoprolol: Commonly used in the treatment of hypertension and angina.
Uniqueness
1-[3-(1-Chloronaphthalen-2-yl)oxypropylamino]propan-2-ol is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its naphthyl group enhances its lipophilicity, allowing for better membrane permeability and receptor binding affinity compared to other beta-blockers.
Properties
IUPAC Name |
1-[3-(1-chloronaphthalen-2-yl)oxypropylamino]propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c1-12(19)11-18-9-4-10-20-15-8-7-13-5-2-3-6-14(13)16(15)17/h2-3,5-8,12,18-19H,4,9-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCCNUBWGGOQAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCCOC1=C(C2=CC=CC=C2C=C1)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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